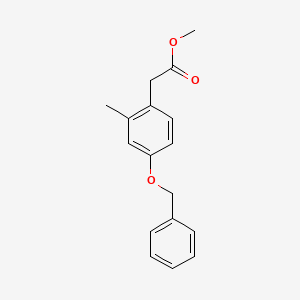

Methyl 2-methyl-4-benzyloxy-phenylacetate

Beschreibung

Significance and Research Context of Phenylacetate (B1230308) Derivatives in Organic Chemistry

Phenylacetate derivatives are a broad class of organic compounds characterized by a phenyl group attached to an acetyl group. This structural motif is a cornerstone in organic chemistry and is found in a multitude of biologically active molecules and synthetic intermediates.

The phenylacetic acid core is a versatile scaffold that allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for various applications. For instance, substituted phenylacetic acids and their esters have been investigated for their anti-inflammatory, analgesic, and antipyretic properties. google.com Research has also explored their potential as anticancer agents, with studies indicating that certain phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines.

Furthermore, the reactivity of the α-carbon of the acetate (B1210297) group makes phenylacetates valuable in carbon-carbon bond-forming reactions, a fundamental process in the construction of more complex molecules. The generation of enolates from phenylacetate esters, for example, is a key step in many stereoselective alkylation reactions. researchgate.net

Role of Benzyloxy-Substituted Phenylacetates in Advanced Synthesis and Chemical Biology

The introduction of a benzyloxy group onto the phenyl ring of a phenylacetate molecule, as seen in Methyl 2-methyl-4-benzyloxy-phenylacetate, imparts specific properties that are highly valuable in advanced synthesis and chemical biology. The benzyloxy group is a common protecting group for phenols in multi-step organic synthesis. It is relatively stable to a wide range of reaction conditions but can be readily removed when needed, typically by catalytic hydrogenation.

In the context of medicinal chemistry, the presence of a benzyloxy substituent can significantly influence a molecule's biological activity. It can affect how the molecule binds to biological targets, such as enzymes and receptors, and can also impact its metabolic stability. For example, studies on substituted benzyloxyphenylacetic acids have revealed their potential as aldose reductase inhibitors, a target for the development of drugs to treat diabetic complications. The methylene (B1212753) spacer of the phenylacetic acid core, in conjunction with the benzyloxy substitution, has been shown to be critical for this biological activity.

Overview of Current Research Landscape Pertaining to this compound and its Analogues

While specific academic publications focusing exclusively on this compound are not abundant, its synthesis and the study of its analogues are documented, primarily within the patent literature, indicating its role as a key intermediate in the synthesis of more complex target molecules.

A notable synthesis of this compound is detailed in a European patent. The process involves the hydrolysis of [4-(benzyloxy)-2-methylphenyl]acetonitrile to the corresponding carboxylic acid, followed by esterification with iodomethane (B122720) in the presence of potassium carbonate to yield the final product.

The research on analogues of this compound often revolves around their utility in drug discovery. For instance, related structures are investigated as building blocks for compounds with potential therapeutic applications. The exploration of different substitution patterns on the phenyl ring and modifications of the ester group allows for the fine-tuning of the molecule's properties to achieve desired biological effects. The synthesis of various substituted phenylacetic acid derivatives is an active area of research, with methods like the Witting reaction and palladium-catalyzed coupling reactions being employed to create novel analogues. patsnap.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(2-methyl-4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-13-10-16(9-8-15(13)11-17(18)19-2)20-12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLSBOAKCKFRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374963 | |

| Record name | Methyl 2-methyl-4-benzyloxy-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223406-97-1 | |

| Record name | Methyl 2-methyl-4-benzyloxy-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223406-97-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Methyl 4 Benzyloxy Phenylacetate

Established Synthetic Pathways for Methyl 2-methyl-4-benzyloxy-phenylacetate

The synthesis of this compound can be achieved through several well-established chemical reactions. These pathways involve the formation of the ester functional group, the construction of the core benzyloxy-phenylacetate scaffold, and the synthesis of necessary precursors.

Esterification Reactions in the Formation of this compound

The most direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2-(4-(benzyloxy)-2-methylphenyl)acetic acid. This transformation can be accomplished using several standard esterification protocols.

One common approach is the Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, methanol is used in large excess to drive the reaction towards the formation of the methyl ester product. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. masterorganicchemistry.com Subsequent dehydration leads to the formation of the ester. masterorganicchemistry.com

Another effective method involves the reaction of the carboxylate salt with an alkylating agent. A specific documented synthesis of this compound utilizes the reaction of 2-(4-(benzyloxy)-2-methylphenyl)acetic acid with iodomethane (B122720). chemicalbook.com This reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, forming a carboxylate anion which then acts as a nucleophile to displace the iodide from iodomethane.

The choice of esterification method can be influenced by the substrate's sensitivity to strong acids and high temperatures. For complex molecules, milder conditions are often preferred. N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various aryl and alkyl carboxylic acids with alcohols at moderate temperatures (e.g., 70 °C), offering a potential alternative for this synthesis. mdpi.com

Table 1: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Refluxing in excess methanol | Uses inexpensive reagents |

| Alkylation | Carboxylic Acid, Iodomethane, Base | Room temperature or gentle heating | Avoids strong acids, often high yielding |

| NBS-Catalyzed | Carboxylic Acid, Methanol, NBS | 70 °C | Mild reaction conditions |

Nucleophilic Substitution Approaches for Benzyloxy-Phenylacetate Scaffold Construction

The construction of the benzyloxy-phenylacetate framework often involves a nucleophilic substitution reaction to introduce the benzyl (B1604629) ether linkage. A common and powerful method for forming aryl ethers is the Williamson ether synthesis. In the context of synthesizing the precursor acid, 2-(4-(benzyloxy)-2-methylphenyl)acetic acid, this would involve the reaction of a phenol (B47542) with a benzyl halide.

Specifically, the synthesis could start from a 4-hydroxyphenylacetate (B1229458) derivative, such as methyl 2-methyl-4-hydroxyphenylacetate. This phenolic precursor would be treated with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion would then react with benzyl bromide or benzyl chloride via an Sₙ2 reaction to form the desired benzyl ether, yielding this compound directly.

While nucleophilic aromatic substitution (SₙAr) can be used to form phenols by reacting a halobenzene with a hydroxide (B78521) nucleophile, this typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this scaffold. youtube.com Therefore, the Williamson ether synthesis approach starting from the corresponding phenol is generally the more feasible and widely used strategy for creating the benzyloxy ether linkage in this class of compounds.

Utilization of Grignard Reactions in Precursor Synthesis

Grignard reagents are exceptionally versatile in forming carbon-carbon bonds, and they play a crucial role in the synthesis of precursors for more complex molecules like this compound. mnstate.edu A key challenge in the synthesis is the construction of the substituted phenylacetic acid backbone.

One potential Grignard-based approach involves the synthesis of methyl phenylacetate (B1230308) from benzyl chloride. google.com In this method, benzylmagnesium chloride is first prepared by reacting benzyl chloride with magnesium metal in an ether solvent. This Grignard reagent is then reacted with a suitable electrophile like methyl chloroformate or dimethyl carbonate at low temperatures to introduce the ester functionality. google.com This strategy could be adapted by starting with a substituted benzyl chloride, namely 4-(benzyloxy)-2-methylbenzyl chloride, to build the required carbon skeleton.

Alternatively, a Grignard reagent can be prepared from an aryl halide. For instance, starting with 1-bromo-4-(benzyloxy)-2-methylbenzene, a Grignard reagent can be formed. This arylmagnesium bromide can then react with an electrophile containing the two-carbon acetate (B1210297) unit. However, the direct reaction with reagents like methyl chloroacetate (B1199739) can be complex. A more controlled addition can often be achieved by reacting the Grignard reagent with carbon dioxide (carboxylation) to form the carboxylic acid, 2-(4-(benzyloxy)-2-methylphenyl)acetic acid, which is then esterified in a separate step as described previously. nih.gov

The reaction of Grignard reagents with esters can also be used to synthesize tertiary alcohols, where two equivalents of the Grignard reagent add to the ester carbonyl. udel.edulibretexts.org This highlights the importance of carefully controlling reaction conditions, such as temperature, to favor the desired ketone or carboxylated product over the tertiary alcohol. bbgate.com

Development of Improved and Efficient Synthetic Preparations

Continual research in organic synthesis focuses on improving the efficiency, cost-effectiveness, and environmental footprint of chemical processes. These principles are applicable to the synthesis of this compound.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves systematically studying various reaction parameters to maximize the yield and purity of the final product while minimizing reaction times and waste.

For the key esterification step, kinetic studies can provide valuable insights. Research on the esterification of structurally related compounds, such as 2-methyl-4-chlorophenoxyacetic acid, has shown that factors like temperature, catalyst concentration, and the molar ratio of reactants significantly impact the reaction rate and final conversion. researchgate.net For example, increasing the catalyst concentration generally accelerates the reaction, but may also lead to side reactions if not carefully controlled. researchgate.net Similarly, increasing the temperature typically speeds up the reaction, but an optimal temperature must be found to prevent decomposition or unwanted byproducts. mdpi.com

The choice and amount of catalyst are also critical. In the esterification of phenylacetic acid with p-cresol, it was found that the yield of the ester increased with the amount of a solid acid catalyst (Al³⁺-montmorillonite nanoclay) up to a certain point, after which the increase was no longer significant. nih.gov This suggests that an optimal catalyst loading exists for achieving maximum efficiency.

Table 2: Parameters for Optimization in Esterification

| Parameter | Effect on Reaction | Considerations |

|---|---|---|

| Temperature | Increases reaction rate | Can cause decomposition or side reactions if too high mdpi.com |

| Catalyst Concentration | Increases reaction rate | Excess catalyst can lead to byproducts and increase cost researchgate.net |

| Reactant Molar Ratio | Can shift equilibrium to favor product | Using a large excess of one reactant can complicate purification |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. This can be achieved by using safer solvents, employing recyclable catalysts, and designing more atom-economical reaction pathways.

A major consideration in green chemistry is the choice of solvent. Many traditional organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are now considered harmful. rsc.org Research into greener alternatives has identified solvents like methyl and ethyl lactate (B86563) as safer options for various chemical processes. rsc.org Where possible, conducting reactions in water or minimizing solvent use altogether, as seen in mechanochemical Grignard reactions, represents a significant green advancement. nih.gov

The use of heterogeneous, recyclable catalysts is another cornerstone of green synthesis. Solid acid catalysts, such as metal-exchanged montmorillonite (B579905) nanoclays, have been successfully used for esterification reactions. nih.gov These catalysts offer several advantages over homogeneous catalysts like sulfuric acid: they are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused for multiple cycles, are typically less corrosive, and reduce waste generation. nih.gov

Reactivity and Advanced Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the methyl ester, the benzylic ether, and the substituted aromatic ring. These moieties allow for a range of chemical transformations, providing pathways to novel derivatives and molecular scaffolds.

Hydrolysis Reactions and Corresponding Acid Formation

The ester functionality in this compound is susceptible to hydrolysis, a fundamental reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 2-(4-(benzyloxy)-2-methylphenyl)acetic acid, and methanol. This transformation can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and water, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to expel methanol and yield the carboxylic acid. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, typically using a hydroxide source like sodium hydroxide or potassium hydroxide, the hydrolysis is an irreversible process known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. The alkaline hydrolysis of related aryl phenylacetate esters has been studied, and the reaction is typically first order in both the ester and the hydroxide ion.

Illustrative Data for Analogous Ester Hydrolysis:

| Ester Substrate | Reagents and Conditions | Product | Yield | Reference |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, Methanol, Reflux | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | Analogous reaction |

| Ethyl 2-(3-chlorophenyl)-2-fluoropropanoate | aq. NaOH, Ethanol, RT | 2-(3-chlorophenyl)-2-fluoropropanoic acid | Not Specified | |

| Phenyl acetate | Aniline buffer | Acetanilide (trapped ketene (B1206846) intermediate) | Not Specified |

This table presents data for analogous reactions to illustrate the general conditions for ester hydrolysis. The specific reactivity of this compound may vary.

Esterification with Alcohols and Amine Derivatives

The methyl ester group of this compound can be converted to other esters or amides through transesterification and amidation reactions, respectively. These transformations are crucial for modifying the properties of the molecule and for synthesizing a diverse range of derivatives.

Transesterification:

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. Base-catalyzed transesterification, typically using an alkoxide that corresponds to the alcohol reactant, proceeds via a nucleophilic addition-elimination pathway. A variety of catalysts, including metal complexes and enzymes, have been developed to facilitate transesterification under mild conditions.

Amidation:

Amidation of this compound with primary or secondary amines can produce the corresponding amides. This reaction is generally less facile than hydrolysis or transesterification due to the lower nucleophilicity of amines compared to hydroxide or alkoxide ions. Direct reaction of esters with amines often requires high temperatures. However, various catalytic systems, such as those based on nickel, iron, or niobium oxide, have been shown to promote the amidation of esters, including methyl benzoates and phenylacetates, under more moderate conditions. These methods provide a direct route to amides, which are important functional groups in many biologically active molecules.

Representative Conditions for Analogous Ester Transformations:

The following table provides examples of transesterification and amidation reactions for related ester compounds.

| Starting Ester | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

| Methyl benzoate (B1203000) | Aniline | Nb₂O₅, solvent-free | Amide | |

| Phenylacetic acid derivatives | Benzylamine | NiCl₂, Toluene, 110°C | Amide | |

| Methyl formate | Various alcohols | N-heterocyclic carbene | Formate esters | |

| Methyl salicylate | (Z)-3-hexenol | oct₂SnO | Hexenyl ester |

This table presents data for analogous reactions to illustrate general conditions for transesterification and amidation. The specific reactivity of this compound may vary.

Electrophilic Aromatic Substitution Reactions on the Benzyloxy-Phenylacetate Moiety

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the ring. The regioselectivity of these reactions is governed by the directing effects of the substituents already present: the 2-methyl group, the 4-benzyloxy group, and the 1-acetic acid methyl ester group.

The benzyloxy group (-OCH₂Ph) is a strong activating group and an ortho, para-director due to the resonance donation of the oxygen lone pairs into the aromatic ring. Similarly, the methyl group (-CH₃) is a weakly activating group and also an ortho, para-director through an inductive effect and hyperconjugation. In contrast, the acetic acid methyl ester substituent (-CH₂COOCH₃) is generally considered to be a deactivating group due to the electron-withdrawing nature of the carbonyl group, which directs incoming electrophiles to the meta position relative to itself.

Given the positions of the existing substituents on the benzene (B151609) ring of this compound, the directing effects can be summarized as follows:

The 4-benzyloxy group strongly directs incoming electrophiles to positions 3 and 5.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Methyl 4 Benzyloxy Phenylacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled. For Methyl 2-methyl-4-benzyloxy-phenylacetate, specific signals in both ¹H and ¹³C NMR spectra correspond to each unique proton and carbon environment in the molecule.

In ¹H-NMR analysis, the chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal provide crucial information about the electronic environment and connectivity of protons. While specific experimental data for this exact compound is not publicly available, the expected spectral features can be predicted based on its constituent functional groups and data from analogous structures. rsc.orgrsc.orgchemicalbook.com

The expected ¹H-NMR spectrum would feature several distinct signals:

Aromatic Protons: The protons on the two aromatic rings (the phenylacetate (B1230308) core and the benzyl (B1604629) group) would appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The substitution pattern on the phenylacetate ring would lead to a complex splitting pattern, while the five protons of the unsubstituted benzyl ring would likely show characteristic multiplets.

Benzyl CH₂ Protons: The two protons of the methylene (B1212753) bridge in the benzyloxy group (-O-CH₂-Ph) are expected to produce a singlet at approximately δ 5.0 ppm.

Methylene Protons of Acetate (B1210297) Group: The two protons of the methylene group adjacent to the carbonyl (-CH₂-COOCH₃) would likely appear as a singlet around δ 3.6 ppm.

Methyl Ester Protons: The three protons of the methyl ester group (-COOCH₃) would give a sharp singlet, typically around δ 3.7 ppm. rsc.org

Aromatic Methyl Protons: The methyl group attached to the phenylacetate ring (-CH₃) would produce a singlet in the upfield region, expected around δ 2.2-2.4 ppm. rsc.org

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenylacetate Ring Protons | 6.8 - 7.2 | Multiplet (m) | 3H |

| Benzyl Ring Protons | 7.3 - 7.5 | Multiplet (m) | 5H |

| Benzyl Methylene (-O-CH₂-Ph) | ~5.0 | Singlet (s) | 2H |

| Acetate Methylene (-CH₂-COOCH₃) | ~3.6 | Singlet (s) | 2H |

| Methyl Ester (-COOCH₃) | ~3.7 | Singlet (s) | 3H |

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its functional group and electronic environment.

For this compound, the predicted ¹³C-NMR spectrum would display 17 signals, corresponding to the 17 carbon atoms in the molecule, assuming no accidental spectral overlap. hmdb.cachemicalbook.com

Key expected signals include:

Carbonyl Carbon: The ester carbonyl carbon (-C =O) is the most deshielded, appearing far downfield, typically in the range of δ 170-175 ppm.

Aromatic Carbons: The twelve carbons of the two aromatic rings would generate signals between δ 110 and 160 ppm. The carbons bearing substituents (the benzyloxy group, the methyl group, and the acetate side chain) would have distinct chemical shifts compared to the unsubstituted carbons.

Benzyl Methylene Carbon: The carbon of the benzyloxy methylene group (-O-C H₂-Ph) is expected around δ 70 ppm.

Acetate Methylene Carbon: The methylene carbon of the acetate group (-C H₂-COOCH₃) would likely appear around δ 41 ppm. rsc.org

Methyl Ester Carbon: The methyl ester carbon (-COOC H₃) signal is anticipated around δ 52 ppm. rsc.org

Aromatic Methyl Carbon: The methyl group carbon on the phenylacetate ring would be the most upfield signal, expected around δ 21 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 170 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C (unsubstituted & substituted) | 110 - 140 |

| Benzyl Methylene (-O-CH₂-Ph) | ~70 |

| Methyl Ester (-COOCH₃) | ~52 |

| Acetate Methylene (-CH₂-COOCH₃) | ~41 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₇H₁₈O₃), the exact molecular weight is 270.32 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (e.g., 270.1256 Da). nih.gov

Under electron ionization (EI), the molecule would undergo fragmentation, producing characteristic ions. Key expected fragmentation pathways include:

Loss of the Methoxy (B1213986) Group: Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in an acylium ion.

Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the benzylic C-O bond, generating the stable benzyl cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This is a hallmark of compounds containing a benzyl group.

McLafferty Rearrangement: While less direct for this structure, rearrangements involving the ester and aromatic ring are possible.

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov While a crystal structure for this compound itself is not reported in the public domain, analysis of structurally similar compounds, or analogues, provides valuable insights into expected bond lengths, bond angles, and conformational preferences. researchgate.net

Studies on analogues such as other phenylacetate or benzoate (B1203000) esters reveal key structural features that would likely be present in this compound. glpbio.comcaymanchem.com These include the planarity of the aromatic rings and the geometry of the ester group. Crystallographic data from analogues confirms the spatial orientation of substituents on the phenyl ring and the conformation of the flexible benzyloxy and methyl acetate side chains. This technique is considered the gold standard for unambiguous molecular structure determination. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound. nih.govnih.gov The sample is vaporized and passes through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. jppres.com The separated components then enter a mass spectrometer for detection and identification. The retention time from the GC provides a measure of the compound's identity under specific conditions, while the MS provides definitive structural information, making GC-MS a powerful tool for purity analysis and identification of trace impurities. ijper.orgphytopharmajournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Components are separated based on their differential partitioning between the two phases. A UV detector is typically used for detection, as the aromatic rings in the molecule will absorb UV light. HPLC is invaluable for both preparative-scale isolation and for quantifying the purity of the final product with high accuracy. rsc.org

Computational and Theoretical Chemistry Studies of Methyl 2 Methyl 4 Benzyloxy Phenylacetate

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery and materials science to understand and predict the interactions at a molecular level.

For Methyl 2-methyl-4-benzyloxy-phenylacetate, this would involve:

Target Identification: Selecting a biologically relevant protein or enzyme target.

Docking Simulation: Using software to place the compound into the binding site of the target in various possible conformations.

Scoring and Analysis: Calculating the binding affinity for each pose using a scoring function, which estimates the strength of the interaction. The results would be ranked to identify the most likely binding modes.

Such studies could reveal potential biological targets for the compound and elucidate the key amino acid residues involved in the interaction, which are crucial for designing more potent and selective molecules.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide insights into molecular structure, stability, and reactivity.

A theoretical study on this compound would typically calculate:

Molecular Orbitals: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.

Electron Density and Electrostatic Potential (MEP): Mapping the electron density to create a Molecular Electrostatic Potential surface. This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Mulliken Charges: Calculating the partial charges on each atom to understand the charge distribution across the molecule.

Table 1: Hypothetical Quantum Chemical Parameters This table illustrates the type of data that would be generated from quantum chemical calculations. The values are for illustrative purposes only.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the rotatable bonds in this compound (such as in the benzyloxy and acetate (B1210297) groups), it can adopt numerous conformations.

Molecular Dynamics (MD) simulations complement this by simulating the movement of atoms and molecules over time. An MD study would:

Simulate the compound's behavior in a given environment (e.g., in a vacuum or a solvent like water).

Track the trajectories of all atoms, providing a view of the molecule's flexibility and dynamic behavior.

Help identify the most populated or energetically favorable conformational states over time.

This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Computational Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. For this compound, this would involve:

NMR Spectroscopy: Calculating the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental spectra to confirm the molecular structure.

IR Spectroscopy: Simulating the vibrational frequencies to predict the positions of peaks in an infrared spectrum, which correspond to the molecule's functional groups.

Furthermore, computational chemistry is a powerful tool for exploring potential chemical reaction mechanisms. Researchers can model reaction pathways, calculate the energies of transition states and intermediates, and determine the activation energy required for a reaction to occur. This can help in understanding the synthesis of the compound or predicting its degradation pathways.

Biological Activity and Pharmacological Potential of Methyl 2 Methyl 4 Benzyloxy Phenylacetate and Its Derivatives

Evaluation as a Precursor for Biologically Active Compounds

The core structure of phenylacetic acid and its esters, such as Methyl 2-methyl-4-benzyloxy-phenylacetate, serves as a versatile scaffold in the synthesis of more complex, biologically active molecules. Phenylacetic acid itself is a well-known precursor in the pharmaceutical industry, notably in the production of certain antibiotics, including penicillin and cephalosporins. youtube.com Its structural framework is a key building block for creating molecules with significant therapeutic value.

The synthetic utility of this chemical family extends to the creation of other bioactive compounds. For instance, phenylacetic acid can be a starting material for the synthesis of Caffeic Acid Phenethyl Ester (CAPE), a compound found in propolis with a range of biological effects. mdpi.com The synthesis of this compound itself proceeds from its corresponding carboxylic acid, 2-(4-(benzyloxy)-2-methylphenyl)acetic acid, via esterification. chemicalbook.com This highlights the role of the phenylacetate (B1230308) structure as a modifiable template. The reactivity of the carboxylic acid or ester group allows for its incorporation into larger, more complex molecules, thereby diversifying its potential applications. researchgate.net

Furthermore, the significance of phenylacetate esters as chemical precursors is underscored by regulatory monitoring. For example, Methyl alpha-phenylacetoacetate (MAPA), a related phenylacetate ester, is designated as a List I chemical because of its use as a precursor in the illicit synthesis of phenylacetone (B166967) (P2P), which is subsequently used to manufacture amphetamine and methamphetamine. federalregister.govwikipedia.org This demonstrates the fundamental role of the phenylacetate core as a starting point for synthesizing a variety of psychoactive substances and other complex organic compounds.

Antimicrobial Properties of Phenylacetic Acid Derivatives

Derivatives of phenylacetic acid have demonstrated notable antimicrobial capabilities against a spectrum of pathogens. Phenylacetic acid (PAA), the parent compound of the ester class, exhibits significant antibacterial effects. Research has shown its efficacy against various plant pathogens, including Agrobacterium tumefaciens, where it acts by disrupting cell membrane integrity, inhibiting protein synthesis, and interfering with metabolic pathways. nih.govresearchgate.net

The antimicrobial action of PAA is not limited to plant pathogens. A study identified PAA produced by Bacillus licheniformis, a bacterium isolated from the traditional Korean fermented food Chungkook-Jang, as the active compound responsible for its antimicrobial properties. This PAA was effective against both bacteria, such as Staphylococcus aureus and Escherichia coli, and the yeast Candida albicans. nih.gov Further research into the mechanism of PAA has revealed that it can disrupt quorum sensing and attenuate biofilm formation in bacteria like Pseudomonas aeruginosa, which is a critical aspect of its pathogenicity. frontiersin.org

Table 1: Antimicrobial Activity of Phenylacetic Acid (PAA)

| Target Microorganism | Observed Effect | IC₅₀ Value | Source |

|---|---|---|---|

| Agrobacterium tumefaciens T-37 | Antibacterial | 0.8038 mg/mL | nih.govresearchgate.net |

| Staphylococcus aureus | Antimicrobial | Not specified | nih.gov |

| Escherichia coli | Antimicrobial | Not specified | nih.gov |

| Candida albicans | Antifungal | Not specified | nih.gov |

| Pseudomonas aeruginosa | Biofilm attenuation | Not specified | frontiersin.org |

| Rhizoctonia solani | Inhibition of pathogenicity | 7.5 mM (50% biomass reduction) | frontiersin.org |

Anti-inflammatory Activities in Related Chemical Scaffolds

The chemical architecture of phenylacetic acid is structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for inherent anti-inflammatory activity within this class of compounds. This structural similarity provides a rationale for investigating phenylacetate derivatives as potential anti-inflammatory agents.

Scientific studies have explored this potential in various related structures. A recent investigation into a series of newly synthesized phenylbutanal carboxylic acid analogues, which share structural motifs with phenylacetates, demonstrated potent anti-inflammatory effects. Several of these compounds were identified as potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation, with some derivatives showing very low IC₅₀ values. nih.gov Similarly, research on acetophenone (B1666503) derivatives, which also possess a related phenyl-based structure, has shown significant anti-inflammatory action by reducing the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cell lines. mdpi.com Propolis extracts, known to be rich in phenolic compounds including caffeic acid derivatives, have also exhibited high in vitro anti-inflammatory activity, as measured by the inhibition of albumin denaturation. mdpi.com

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

| Compound/Derivative | Assay/Target | Result | IC₅₀ Value | Source |

|---|---|---|---|---|

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | COX-2 Inhibition | Potent Inhibition | 0.18 µM | nih.gov |

| 3,5-diprenyl-4-hydroxyacetophenone | NO Production Inhibition | 38.96% reduction | Not specified | mdpi.com |

| Bulgarian Propolis Extract (P5) | Albumin Denaturation Inhibition | 78.44% inhibition | 2.51 mg/mL | mdpi.com |

| 2,6-bisbenzylidenecyclohexanone derivative (Compound 8) | NO Inhibition in RAW 264.7 cells | Significant Inhibition | 6.68 µM | researchgate.net |

Antioxidant Properties of Phenylacetate-Based Structures

Phenylacetate structures, particularly those containing hydroxyl groups on the phenyl ring, possess the chemical characteristics necessary for antioxidant activity. The ability of phenolic compounds to act as antioxidants stems from their capacity to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, a process stabilized by the resonance of the aromatic ring. researchgate.net

Table 3: Antioxidant Activity of Phenylacetate-Based and Related Structures

| Compound/Derivative | Assay | Result (IC₅₀ Value) | Source |

|---|---|---|---|

| Phenethyl trifluoroacetate (B77799) esters (Catechol derivatives 11, 12) | DPPH Assay | 1.99 to 8.1 µM⁻¹ (ARA) | nih.gov |

| Phenylbutanoic acid derivative (FM10) | DPPH Assay | 8.36 µM | nih.gov |

| Phenylbutanoic acid derivative (FM10) | ABTS Assay | 8.90 µM | nih.gov |

| 3,5-diprenyl-4-hydroxyacetophenone | DPPH Assay | 26.00 µg/mL | mdpi.com |

| Standard (Gallic Acid) | DPPH Assay | 9.02 µM | nih.gov |

Investigation of Enzyme Inhibition Potentials

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological processes, making them attractive therapeutic targets. plos.org The design of MMP inhibitors often focuses on incorporating a functional group capable of chelating the catalytic zinc(II) ion in the enzyme's active site. mdpi.com Functional groups explored for this purpose include hydroxamates, thiolates, and, notably, carboxylates. plos.org

While direct studies on this compound as an MMP inhibitor are not prominent, the carboxylic acid precursor of this ester possesses the requisite functional group for zinc binding. Research into novel MMP-2 inhibitors has focused on substituted carboxylic acid derivatives built upon scaffolds like imidazole (B134444) and thiazole. nih.gov These studies have demonstrated that carboxylic acid-based compounds can be effective MMP inhibitors, sometimes superior to their hydroxamic acid counterparts. nih.gov This line of research supports the rationale for investigating phenylacetic acid derivatives, which contain the key carboxylate feature, as potential MMP inhibitors. The development of selective inhibitors remains a challenge, as early broad-spectrum inhibitors failed in clinical trials due to side effects, emphasizing the need for high target specificity. nih.govdovepress.com

Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, including the Ras protein, which is frequently mutated in human cancers. Inhibition of this enzyme has been a major target for the development of anticancer drugs. nih.gov

While structurally distinct from phenylacetates, benzophenone-based analogues have been investigated as non-thiol farnesyltransferase inhibitors. nih.gov These compounds serve as important related structures in medicinal chemistry. The design of these inhibitors often involves creating bisubstrate analogues that can occupy both the peptide and farnesyl binding sites of the enzyme. nih.gov The replacement of a thiol group (which coordinates the enzyme's zinc ion) with other moieties, such as a carboxylic acid, has been explored in these benzophenone (B1666685) scaffolds. Although this specific replacement led to a drop in potency, further modifications resulted in a regain of inhibitory activity, demonstrating the potential of different chemical groups in this role. mdpi.com The study of these related benzophenone analogues provides valuable insight into the principles of designing enzyme inhibitors that target the farnesyltransferase active site.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data on the biological activity or pharmacological potential of the specific chemical compound This compound or its derivatives within the requested contexts.

Extensive searches have been conducted to identify studies related to the following areas, with a specific focus on the named compound:

Other Pharmacological Applications Explored in Research

The search results did not yield any publications or research findings that have investigated "this compound" for these or any other pharmacological effects. While research exists on structurally related compounds, such as other benzyloxy derivatives and phenylacetates, a strict adherence to the specified compound reveals a gap in the current scientific literature.

Therefore, the generation of a detailed article with data tables on the biological activity of "this compound" is not possible at this time due to the absence of published research.

Structure Activity Relationship Sar Studies on Methyl 2 Methyl 4 Benzyloxy Phenylacetate Analogues

Impact of Aromatic Substitutions on Biological Activity

Currently, there is no specific research available in the public domain that details the impact of substitutions on the aromatic rings of Methyl 2-methyl-4-benzyloxy-phenylacetate. In typical SAR studies, researchers would introduce various substituents—such as electron-donating or electron-withdrawing groups—at different positions on both the phenyl ring of the phenylacetate (B1230308) core and the phenyl ring of the benzyloxy group. The goal would be to determine how these changes in electronic properties and steric bulk affect the compound's interaction with biological targets. Without such studies, it is not possible to provide a data-driven analysis for this specific compound.

Influence of Alkyl Chain Modifications on Receptor Binding and Efficacy

Modifications to the alkyl chain in related chemical classes have been shown to influence receptor binding and efficacy. For instance, studies on other molecular scaffolds have demonstrated that altering the length and branching of alkyl chains can significantly impact how a molecule fits into a receptor's binding pocket. nih.govnih.gov However, there is no specific data available for this compound that would allow for a detailed discussion of how modifications to its methyl group at the 2-position or the ester methyl group would alter its biological profile.

Stereochemical Aspects and Their Contribution to SAR

The carbon atom to which the methyl group is attached is a potential chiral center if the two ortho substituents on the phenyl ring are different. Stereochemistry is a critical factor in the biological activity of many compounds, as different enantiomers can exhibit vastly different potencies and effects. Studies on related chiral α-alkyl-α-hydroxyphenylacetic acids have highlighted the importance of stereoselective synthesis to obtain the desired biological activity. researchgate.netmdpi.com For this compound, if a chiral center exists, it would be crucial to separate and test the individual enantiomers to fully understand the SAR. Currently, no such stereochemical studies are publicly available.

Rational Design of this compound Derivatives for Enhanced Potency and Selectivity

Rational drug design relies on a foundational understanding of a compound's SAR and its molecular target. nih.gov The process involves using this knowledge, often aided by computational modeling, to design new derivatives with improved properties. Given the absence of fundamental SAR data for this compound, any attempts at rational design would be premature. The initial and essential step would be to establish a baseline of biological activity and SAR through empirical studies.

Applications of Methyl 2 Methyl 4 Benzyloxy Phenylacetate As a Synthetic Intermediate

Role in the Synthesis of Pharmaceutical Agents

The core structure of Methyl 2-methyl-4-benzyloxy-phenylacetate makes it a key precursor in the synthesis of certain pharmaceutical agents. Its utility lies in its role as a significant fragment in the construction of larger, biologically active molecules. The synthesis typically involves the coupling of the phenylacetic acid derivative (or its activated form) with other complex molecular fragments.

A notable application is found in the synthesis of intermediates for potential new drugs, as detailed in patent literature. For instance, the synthesis of Methyl [4-(benzyloxy)-2-methylphenyl]acetate is a documented process where the compound is prepared from [4-(benzyloxy)-2-methylphenyl]acetonitrile. chemicalbook.com This intermediate is then used in subsequent steps to build more complex molecules targeted for therapeutic use. European Patent EP1535915A1 describes the synthesis of this compound as a step towards novel pharmaceutical compounds. chemicalbook.com

The general strategy often involves the saponification of the methyl ester to the corresponding carboxylic acid, which is then activated and reacted with a complex amine to form an amide bond. This is a common pathway in the synthesis of drugs like Repaglinide and its analogues, where a substituted phenylacetic acid derivative is condensed with a chiral amine. google.compatsnap.com In this context, this compound provides the substituted phenylacetate (B1230308) portion of the final molecule. The benzyloxy group serves to protect the phenolic hydroxyl, which can be deprotected in a later synthetic step if required.

Table 1: Example of a Synthetic Step Involving a Phenylacetate Intermediate

| Reactant 1 | Reactant 2 | Product |

|---|

Utilization in Peptide Synthesis as a Protecting Group Precursor

In the field of peptide chemistry, protecting groups are essential for preventing unwanted side reactions at reactive side chains and the N-terminus of amino acids during chain elongation. beilstein-journals.org The benzyloxycarbonyl (Cbz or Z) group is a classic N-terminal protecting group, and benzyl (B1604629) (Bn) ethers are widely used for protecting hydroxyl or carboxyl groups on amino acid side chains. beilstein-journals.org These groups are typically stable to the conditions of peptide coupling but can be removed by methods like catalytic hydrogenolysis.

This compound can serve as a precursor to a reagent for introducing such a protective framework. The compound itself is not directly used for coupling but can be readily hydrolyzed to 2-methyl-4-benzyloxy-phenylacetic acid. This carboxylic acid could then potentially be coupled to the N-terminus of an amino acid or peptide. While not a standard protecting group itself, the 4-benzyloxy-phenylacetyl moiety could be used in specific applications where its particular electronic and steric properties are desired. The key feature is the benzyloxy group (C₆H₅CH₂O-), which acts as a masked phenol (B47542). This protecting group is stable through the various coupling and deprotection cycles of standard Fmoc or Boc-based solid-phase peptide synthesis (SPPS) and can be cleaved under specific, often reductive, conditions. beilstein-journals.org The development of new protecting groups is an active area of research to improve the synthesis of "difficult" peptide sequences or to allow for orthogonal deprotection strategies. ub.edunih.gov

Building Block for Labeled Chemical Compounds in Mechanistic Studies

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of this compound as a building block for isotopically labeled chemical compounds intended for mechanistic studies.

Precursor for Advanced Organic Materials and Polymers

A thorough search of scientific databases and patent literature did not yield any instances of this compound being used as a monomer or precursor for the synthesis of advanced organic materials or polymers.

Emerging Research Directions and Future Perspectives for Methyl 2 Methyl 4 Benzyloxy Phenylacetate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of esters like Methyl 2-methyl-4-benzyloxy-phenylacetate is a cornerstone of organic chemistry, yet traditional methods are often fraught with environmental and efficiency concerns. The future of its synthesis lies in the adoption of greener and more sustainable practices.

Current Synthetic Approaches:

Conventional synthesis of phenylacetic acid derivatives often involves multi-step processes. For instance, a common route to substituted phenylacetic acids involves the nitration of a substituted benzene (B151609), followed by substitution with a cyanoacetate, reaction with hydrochloric acid to form a benzyl (B1604629) cyanide, and subsequent hydrolysis. Another approach involves the Palladium-catalyzed Suzuki coupling reaction to form the substituted phenylacetic acid core. The final esterification step to produce the methyl ester can be achieved through methods like the Fischer-Speier esterification, which typically uses a strong acid catalyst.

Emerging Sustainable Methodologies:

The drive towards green chemistry is paving the way for innovative synthetic strategies that are more environmentally benign and efficient. For this compound, future synthetic explorations are likely to focus on:

Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases, as catalysts in esterification reactions offers a milder and more selective alternative to harsh acid catalysts. These biocatalysts can operate under ambient temperatures and neutral pH, reducing energy consumption and the formation of byproducts.

Heterogeneous Catalysis: The development of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and modified nanoclays, provides a reusable and easily separable alternative to homogeneous catalysts. This simplifies product purification and minimizes catalyst waste.

Process Intensification: Techniques like reactive distillation and microreactor technology can enhance reaction rates, improve yields, and reduce solvent usage. These methods offer better control over reaction parameters, leading to more efficient and sustainable processes.

Aerosol-Assisted Synthesis: A novel approach involves the aerosolization of reactants, which has been shown to facilitate esterification without the need for catalysts or external heating. This method leverages the unique environment of microdroplets to accelerate the reaction.

| Methodology | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced byproducts. | Esterification of 2-methyl-4-benzyloxy-phenylacetic acid with methanol (B129727) using a lipase catalyst. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced waste. | Use of solid acid catalysts like Amberlyst-15 for the esterification step. |

| Process Intensification | Increased efficiency, reduced solvent use, better process control. | Continuous flow synthesis in a microreactor for improved yield and safety. |

| Aerosol-Assisted Synthesis | Catalyst-free, energy-efficient, environmentally friendly. | Direct esterification by aerosolizing a mixture of the carboxylic acid and methanol. |

Discovery of Undiscovered Biological Activities and Therapeutic Applications

Phenylacetate (B1230308) derivatives have a history of investigation for their potential therapeutic effects. The structural features of this compound suggest several avenues for exploring its biological activity.

Known Activities of Related Compounds:

Phenylacetate itself has been studied for its cytostatic activity against various tumor cell lines, with its potency often correlated with its lipophilicity and ability to inhibit protein prenylation. Phenylacetic acid derivatives are also key components in several established drugs, including anti-inflammatory agents and analgesics. Furthermore, phenolic compounds, a class to which the precursor of this compound belongs, are known for their cytotoxic properties against cancer cells.

Future Screening and Therapeutic Potential:

The future exploration of this compound's biological activity will likely involve high-throughput screening against a diverse range of biological targets. Key areas of investigation could include:

Anticancer Activity: Given the known cytostatic effects of phenylacetates and the cytotoxic properties of phenolic compounds, screening for anticancer activity is a logical starting point. Studies could focus on its effects on cell proliferation, apoptosis, and specific signaling pathways in various cancer cell lines.

Neurological Disorders: Some hydroxamate-based glutamate carboxypeptidase II (GCPII) inhibitors, which have shown efficacy in preclinical models of neuropathic pain, have been developed as prodrugs with structures that include benzyloxy groups. This suggests that compounds like this compound could be investigated for their potential in treating neurological conditions associated with glutamate excitotoxicity.

Antimicrobial Properties: Phenylacetic acid is naturally produced by some organisms as an antimicrobial agent. Therefore, screening this compound for antibacterial and antifungal activity could uncover new therapeutic applications.

| Potential Therapeutic Area | Rationale Based on Structurally Related Compounds | Proposed Screening Approach |

|---|---|---|

| Oncology | Cytostatic activity of phenylacetates; cytotoxic properties of phenolic compounds. | High-throughput screening against a panel of cancer cell lines to assess effects on cell viability and proliferation. |

| Neurology | Use of benzyloxy groups in prodrugs for neurological disorder treatments. | In vitro and in vivo models of neuropathic pain and other neurological conditions. |

| Infectious Diseases | Known antimicrobial activity of phenylacetic acid. | Screening against a broad spectrum of bacteria and fungi to determine minimum inhibitory concentrations. |

Development of Advanced Analytical Techniques for Characterization and Quantification in Complex Mixtures

As with any compound destined for research or potential application, robust analytical methods for its characterization and quantification are crucial. The complexity of biological and environmental samples necessitates the use of advanced and highly sensitive analytical techniques.

Challenges in Analysis:

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, can be challenging due to the presence of interfering substances and the potential for low concentrations of the analyte. Furthermore, the presence of isomers would require high-resolution separation techniques.

Advanced Analytical Solutions:

Future analytical methodologies for this compound will likely rely on hyphenated techniques that combine the separation power of chromatography with the identification capabilities of spectrometry. researchgate.netwikipedia.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. nih.govnih.gov The high sensitivity and selectivity of LC-MS make it ideal for detecting trace amounts of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS offers excellent separation efficiency and detailed mass spectral information for structural elucidation. wikipedia.org

Chiral Chromatography: If the synthesis of this compound results in a racemic mixture, chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, will be essential for separating and quantifying the individual enantiomers. epa.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques will continue to be indispensable for the definitive structural confirmation of the synthesized compound and its potential metabolites.

| Analytical Technique | Primary Application | Key Advantages for Analyzing this compound |

|---|---|---|

| LC-MS | Quantification in biological and environmental samples. nih.gov | High sensitivity, selectivity, and applicability to non-volatile compounds. nih.gov |

| GC-MS | Analysis of volatile derivatives and impurities. wikipedia.org | Excellent separation efficiency and detailed structural information from mass spectra. |

| Chiral HPLC | Separation and quantification of enantiomers. epa.gov | Resolution of stereoisomers, which may have different biological activities. biorxiv.org |

| NMR Spectroscopy | Definitive structural elucidation. | Unambiguous confirmation of the molecular structure. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. google.comresearchgate.netnih.gov These computational tools can significantly accelerate the design and development of new molecules with desired properties.

Role of AI and ML in Chemical Research:

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. study.com This predictive power can be harnessed to:

De Novo Design: Generative AI models can design entirely new molecules with optimized properties for a specific biological target. researchgate.net

Bioactivity Prediction: Machine learning models can predict the biological activity of a compound based on its structure, guiding the selection of the most promising candidates for synthesis and testing. google.comstudy.com

Synthesis Planning: AI tools can assist in planning the most efficient and sustainable synthetic routes for a target molecule.

Future Applications for this compound:

For a compound like this compound, AI and ML could be employed to:

Predict a Broader Range of Biological Activities: By training ML models on large databases of compounds with known activities, it may be possible to predict potential targets and therapeutic applications for this specific molecule.

Design More Potent Analogs: AI could be used to design derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties.

Optimize Synthetic Pathways: ML algorithms could analyze various reaction parameters to predict the optimal conditions for synthesizing the compound, leading to higher yields and purity.

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Bioactivity Prediction | Using ML models to forecast the biological effects of a molecule. google.comstudy.com | Rapidly identify potential therapeutic areas for investigation. |

| De Novo Molecular Design | Employing generative AI to create novel molecular structures. researchgate.net | Design and prioritize analogs with improved efficacy and safety profiles. |

| Synthetic Route Optimization | Utilizing AI to plan and refine chemical synthesis pathways. | Develop more efficient, cost-effective, and sustainable manufacturing processes. |

Potential in Interdisciplinary Research Fields (e.g., materials science, agricultural chemistry)

The applications of novel organic molecules are not limited to medicine. The unique structural features of this compound may lend themselves to applications in diverse fields such as materials science and agricultural chemistry.

Materials Science:

Derivatives of phenylacetic acid have been recognized for their utility as chemical auxiliary agents in various industrial processes. They can be used to modify and improve the properties of polymers and coatings. The benzyloxy group in this compound could impart specific properties, such as altered solubility, thermal stability, or refractive index, making it a candidate for investigation in the development of functional materials. Potential applications could include its use as a plasticizer, a component in liquid crystal displays, or a monomer for specialty polymers.

Agricultural Chemistry:

Phenylacetic acid is a naturally occurring plant hormone (auxin) that can influence plant growth and development. wikipedia.orgnih.gov While its effect is generally weaker than that of indole-3-acetic acid, certain synthetic derivatives can exhibit enhanced activity. Furthermore, some benzyloxy-substituted aromatic compounds have been investigated for their herbicidal and fungicidal properties. google.comnih.gov This suggests that this compound and its derivatives could be explored for their potential as:

Plant Growth Regulators: To enhance root formation, promote fruit development, or control plant stature.

Herbicides: By disrupting essential biochemical pathways in unwanted plants.

Fungicides: To protect crops from fungal pathogens.

| Interdisciplinary Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Plastic auxiliary agent, component in functional materials. | Phenylacetic acid derivatives are known to modify polymer properties; the benzyloxy group could confer unique characteristics. |

| Agricultural Chemistry | Plant growth regulator, herbicide, fungicide. | Phenylacetic acid is a natural auxin; benzyloxy-substituted aromatics have shown pesticidal activity. wikipedia.orggoogle.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-methyl-4-benzyloxy-phenylacetate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves esterification of 2-methyl-4-benzyloxy-phenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Protection of hydroxyl groups : Use benzyl bromide to protect the phenolic hydroxyl group at the 4-position, ensuring regioselectivity .

- Esterification : React the acid with excess methanol in the presence of a dehydrating agent (e.g., DCC/DMAP) to improve yields .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Yield optimization can be achieved by controlling reaction temperature (60–80°C) and monitoring progress via TLC or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects:

- Benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and methyl ester (δ 3.6–3.7 ppm) .

- Aromatic protons show splitting patterns dependent on substitution (e.g., para-benzyloxy groups simplify coupling).

- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and benzyl ether (C-O-C) at ~1250 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z corresponding to C₁₇H₁₈O₃ (MW 282.3) and fragmentation patterns (e.g., loss of benzyloxy group) .

Q. How can chromatographic purity be ensured for this compound?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards. For GC-MS , derivatize if necessary to improve volatility. Purity >98% is achievable via repeated recrystallization or preparative HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Crystallize the compound via slow evaporation from dichloromethane/hexane .

- Structure Refinement : Apply SHELXL for refinement, starting with SHELXS for structure solution. Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy .

- Validation : Cross-check bond lengths/angles with similar esters (e.g., Methyl 4-chlorophenylacetate ) and validate using WinGX/ORTEP for visualization .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate HOMO/LUMO energies. Compare with experimental UV-Vis spectra .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to study conformational stability .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Case Example : If NMR suggests a planar conformation but crystallography shows torsional strain, perform variable-temperature NMR to assess dynamic effects.

- Synchrotron Studies : High-resolution XRD can resolve disorder in crystal packing, while solid-state NMR validates dynamic behavior .

- Statistical Validation : Use R-factors and residual density maps in SHELXL to ensure crystallographic reliability .

Q. What are the challenges in studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Monitor ester hydrolysis via HPLC at pH 7.4 (phosphate buffer, 37°C). Use pseudo-first-order kinetics to determine rate constants .

- Enzymatic Pathways : Test susceptibility to esterases (e.g., porcine liver esterase) and compare with structurally similar esters (e.g., Methyl 2-phenylacetoacetate ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.